molecular formula C23H17FN2O2 B3493375 2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide

2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide

Cat. No.: B3493375
M. Wt: 372.4 g/mol
InChI Key: BZYUSXNAKUCMMJ-UYRXBGFRSA-N
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Description

2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, a fluorophenyl group, and a phenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base to form the (E)-2-cyano-2-(3-fluorophenyl)ethenyl intermediate.

    Phenoxy Group Introduction: The intermediate is then reacted with 2-bromophenol under basic conditions to introduce the phenoxy group, forming 2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy} compound.

    Amidation: Finally, the compound undergoes amidation with phenylacetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyano or phenoxy groups.

Scientific Research Applications

2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investig

Properties

IUPAC Name

2-[2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-20-9-6-8-17(14-20)19(15-25)13-18-7-4-5-12-22(18)28-16-23(27)26-21-10-2-1-3-11-21/h1-14H,16H2,(H,26,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYUSXNAKUCMMJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide
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2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide
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2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide
Reactant of Route 4
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2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide
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Reactant of Route 5
2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide
Reactant of Route 6
2-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide

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